molecular formula C26H29N3S B4572334 4-[4-(Diphenylmethyl)piperazine-1-carbothioyl]-N,N-dimethylaniline

4-[4-(Diphenylmethyl)piperazine-1-carbothioyl]-N,N-dimethylaniline

Cat. No.: B4572334
M. Wt: 415.6 g/mol
InChI Key: QHURFKXXYQSTGQ-UHFFFAOYSA-N
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Description

4-[4-(Diphenylmethyl)piperazine-1-carbothioyl]-N,N-dimethylaniline is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and a carbothioyl group, along with an N,N-dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Diphenylmethyl)piperazine-1-carbothioyl]-N,N-dimethylaniline typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of diphenylmethanol with piperazine under acidic conditions to form diphenylmethylpiperazine . This intermediate can then be further reacted with thiophosgene to introduce the carbothioyl group. Finally, the N,N-dimethylaniline moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Diphenylmethyl)piperazine-1-carbothioyl]-N,N-dimethylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the carbothioyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines and thiols.

    Substitution: Various substituted anilines depending on the reagents used.

Scientific Research Applications

4-[4-(Diphenylmethyl)piperazine-1-carbothioyl]-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(Diphenylmethyl)piperazine-1-carbothioyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The diphenylmethyl group allows for strong binding to hydrophobic pockets in proteins, while the piperazine ring can interact with various receptors. The carbothioyl group may also play a role in modulating the compound’s reactivity and binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Diphenylmethyl)piperazine-1-carbothioyl]-N,N-dimethylaniline is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in the individual components

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-[4-(dimethylamino)phenyl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3S/c1-27(2)24-15-13-23(14-16-24)26(30)29-19-17-28(18-20-29)25(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-16,25H,17-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHURFKXXYQSTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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